molecular formula C9H10N4OS2 B12212518 2-(Morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidine-7-thiol

2-(Morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidine-7-thiol

Cat. No.: B12212518
M. Wt: 254.3 g/mol
InChI Key: MUBNFUNGDWHMFA-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-thiazolo[4,5-d]pyrimidine-7-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a morpholine ring, a thiazole ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-thiazolo[4,5-d]pyrimidine-7-thiol typically involves the condensation of appropriate thiazole and pyrimidine derivatives. One common method involves the reaction of 2-aminothiazole with a suitable pyrimidine derivative under reflux conditions in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like acetonitrile or ethanol .

Industrial Production Methods

While specific industrial production methods for 2-Morpholin-4-yl-thiazolo[4,5-d]pyrimidine-7-thiol are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-thiazolo[4,5-d]pyrimidine-7-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-thiazolo[4,5-d]pyrimidine-7-thiol involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately induces cell death in rapidly proliferating cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholin-4-yl-thiazolo[4,5-d]pyrimidine-7-thiol is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability. This structural feature also contributes to its ability to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C9H10N4OS2

Molecular Weight

254.3 g/mol

IUPAC Name

2-morpholin-4-yl-4H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione

InChI

InChI=1S/C9H10N4OS2/c15-8-6-7(10-5-11-8)12-9(16-6)13-1-3-14-4-2-13/h5H,1-4H2,(H,10,11,15)

InChI Key

MUBNFUNGDWHMFA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=S)N=CN3

Origin of Product

United States

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